3-Amino-3-(3-chlorophenyl)propan-1-OL hcl
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Overview
Description
3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO. It is a solid substance that is often used in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride can be achieved through several steps:
Reaction of 3-chlorobenzaldehyde with isopropylamine: This step forms N-isopropyl-3-chlorobenzamide.
Hydrolysis of N-isopropyl-3-chlorobenzamide: This reaction with sodium hydroxide yields the corresponding acid.
Reaction with ammonia: The final step involves reacting the acid with ammonia to produce 3-Amino-3-(3-chlorophenyl)propan-1-ol[][2].
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms various amines.
Substitution: Results in compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research includes its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propan-1-ol
- 3-Amino-3-(3-bromophenyl)propan-1-ol
- 3-Amino-3-(4-bromophenyl)propan-1-ol
Uniqueness
3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical syntheses and biological studies .
Properties
IUPAC Name |
3-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPADMTIIQGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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